molecular formula C12H15FO2 B7989753 trans-2-(3-Fluoro-6-methoxyphenyl)cyclopentanol CAS No. 1965290-14-5

trans-2-(3-Fluoro-6-methoxyphenyl)cyclopentanol

Cat. No.: B7989753
CAS No.: 1965290-14-5
M. Wt: 210.24 g/mol
InChI Key: CUVDNZLWSOKJAJ-KOLCDFICSA-N
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Description

trans-2-(3-Fluoro-6-methoxyphenyl)cyclopentanol: is a chemical compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a cyclopentanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(3-Fluoro-6-methoxyphenyl)cyclopentanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-6-methoxybenzaldehyde and cyclopentanone.

    Reaction Conditions: The key steps involve aldol condensation followed by reduction. The aldol condensation is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base.

    Reduction: The resulting product from the aldol condensation is then subjected to reduction using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: trans-2-(3-Fluoro-6-methoxyphenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Further reduction of the compound can lead to the formation of cyclopentane derivatives. Reducing agents like hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted position. Reagents such as sodium methoxide or sodium ethoxide can be employed.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Nucleophiles: Sodium methoxide, sodium ethoxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cyclopentane derivatives.

    Substitution: Formation of substituted phenylcyclopentanol derivatives.

Scientific Research Applications

trans-2-(3-Fluoro-6-methoxyphenyl)cyclopentanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of trans-2-(3-Fluoro-6-methoxyphenyl)cyclopentanol involves its interaction with specific molecular targets. The presence of the fluorine atom and methoxy group can influence its binding affinity to enzymes and receptors, potentially modulating their activity. The exact pathways and targets are subject to ongoing research, but the compound’s structure suggests it could interact with various biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • trans-2-(3-Fluoro-4-methoxyphenyl)cyclopentanol
  • trans-2-(3-Fluoro-5-methoxyphenyl)cyclopentanol
  • trans-2-(3-Fluoro-6-methoxyphenyl)cyclohexanol

Uniqueness

trans-2-(3-Fluoro-6-methoxyphenyl)cyclopentanol is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This distinct structure sets it apart from other similar compounds and makes it a subject of interest in various research fields.

Properties

IUPAC Name

(1S,2R)-2-(5-fluoro-2-methoxyphenyl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-15-12-6-5-8(13)7-10(12)9-3-2-4-11(9)14/h5-7,9,11,14H,2-4H2,1H3/t9-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVDNZLWSOKJAJ-KOLCDFICSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2CCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)F)[C@H]2CCC[C@@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101208876
Record name Cyclopentanol, 2-(5-fluoro-2-methoxyphenyl)-, (1S,2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101208876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965290-14-5
Record name Cyclopentanol, 2-(5-fluoro-2-methoxyphenyl)-, (1S,2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965290-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanol, 2-(5-fluoro-2-methoxyphenyl)-, (1S,2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101208876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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